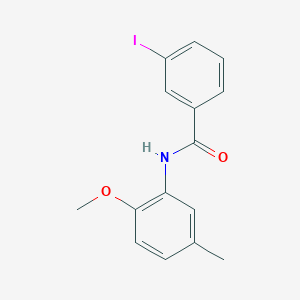![molecular formula C16H14BrN3O2S B6099414 N-(4-bromophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B6099414.png)
N-(4-bromophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide, commonly known as BMBT, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound belongs to the class of benzimidazole derivatives and has been synthesized using various methods.
作用機序
The exact mechanism of action of BMBT is not fully understood. However, it has been proposed that BMBT exerts its anti-cancer and anti-inflammatory effects by inhibiting the activity of certain enzymes and signaling pathways. BMBT has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of pro-inflammatory cytokines. BMBT has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. By inhibiting the activity of these enzymes, BMBT may prevent tumor growth and inflammation.
Biochemical and Physiological Effects
BMBT has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. BMBT has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels. By inhibiting angiogenesis, BMBT may prevent the growth and spread of cancer cells. Additionally, BMBT has been shown to have antioxidant activity, which may protect cells from oxidative stress.
実験室実験の利点と制限
BMBT has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized using various methods. BMBT has also been shown to have low toxicity, which makes it a promising candidate for further research. However, one limitation of BMBT is its poor solubility in water, which may limit its use in certain experiments.
将来の方向性
There are several future directions for BMBT research. One direction is to investigate the potential use of BMBT as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Another direction is to optimize the synthesis method of BMBT to improve its yield and purity. Additionally, further research is needed to fully understand the mechanism of action of BMBT and its biochemical and physiological effects. Finally, future research may focus on developing more water-soluble forms of BMBT to overcome its limitations in certain experiments.
Conclusion
In conclusion, BMBT is a promising compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. It has been synthesized using various methods and has been shown to have anti-cancer, anti-inflammatory, and antibacterial properties. BMBT exerts its effects by inhibiting the activity of certain enzymes and signaling pathways. BMBT has several advantages for lab experiments, including its stability and low toxicity. However, its poor solubility in water may limit its use in certain experiments. Future research may focus on investigating the potential use of BMBT as a therapeutic agent for various diseases and optimizing its synthesis method.
合成法
BMBT has been synthesized using various methods, including the condensation reaction between 4-bromobenzyl bromide and 5-methoxy-2-mercaptobenzimidazole, followed by the reaction with ethyl chloroacetate. Another method involves the reaction between 4-bromoaniline and 5-methoxy-2-mercaptobenzimidazole, followed by the reaction with chloroacetyl chloride. These methods have been optimized to achieve high yields and purity of BMBT.
科学的研究の応用
BMBT has been studied extensively for its potential therapeutic applications, including its anti-inflammatory, anti-cancer, and anti-bacterial properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. BMBT has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, BMBT has demonstrated antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
特性
IUPAC Name |
N-(4-bromophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O2S/c1-22-12-6-7-13-14(8-12)20-16(19-13)23-9-15(21)18-11-4-2-10(17)3-5-11/h2-8H,9H2,1H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGUUWPGEJOKAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3,4-difluorophenyl)-2-(2-methyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B6099340.png)
![1-(2-ethoxyphenyl)-2-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6099350.png)


![7-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6099385.png)
![N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-fluorobenzamide](/img/structure/B6099400.png)
amino]-N-phenylcyclohexanecarboxamide](/img/structure/B6099404.png)
![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-[(2E)-3-(2-furyl)-2-methyl-2-propen-1-yl]piperidine](/img/structure/B6099405.png)
![1-[cyclohexyl(methyl)amino]-3-[2-methoxy-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6099406.png)
![3-chloro-N-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B6099407.png)
![1-methyl-4-(3-{1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinyl}propanoyl)piperazine](/img/structure/B6099409.png)
![1-(2-fluorophenyl)-N-[3-(1H-pyrazol-1-yl)benzyl]-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6099418.png)
![5-tert-butyl-7-(4-ethyl-1-piperazinyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B6099421.png)